N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 3-methylisoxazole moiety linked via an ethyl group to a 4-(trifluoromethyl)benzenesulfonamide core. This compound is hypothesized to target adrenergic or ion channels due to structural similarities with known modulators of these pathways .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c1-9-8-11(21-18-9)6-7-17-22(19,20)12-4-2-10(3-5-12)13(14,15)16/h2-5,8,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIKLQZWRMJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethylbenzenesulfonamide moiety is then introduced through a series of substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that sulfonamides, including N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, exhibit notable antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study published in MDPI evaluated the antimicrobial activity of several sulfonamide derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial activity. For instance, the incorporation of different substituents at specific positions on the thienopyrimidine core led to varying degrees of effectiveness against these microorganisms .
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Sulfadiazine | S. aureus | 29.67 | 250 |
| Sulfamethoxazole | E. coli | 27.67 | 125 |
| Hybrid Compound (e.g., 4ii) | S. aureus | 15 | 125 |
This table illustrates how structural modifications can influence the antimicrobial efficacy of sulfonamides.
Neurological Implications
Emerging research suggests that compounds like this compound may have implications in neurological research. The interaction of these compounds with neuronal nicotinic acetylcholine receptors (nAChRs) is of particular interest due to their role in various neurological disorders.
Case Study: Neuronal Receptor Interaction
A study investigating the effects of various sulfonamides on nAChRs found that certain derivatives could modulate receptor activity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia . The ability to influence receptor dynamics suggests that this compound could be a candidate for further exploration in neuropharmacology.
Other Therapeutic Applications
Beyond antimicrobial and neurological applications, this compound may also be explored for:
- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Anticancer Activity : Some studies have indicated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism by which N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the isoxazole ring may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide ()
- Core Structure : Benzoisoxazole sulfonamide.
- Key Differences :
- Substituents: 3-ethyl and 6-methoxy groups on the benzoisoxazole ring vs. 3-methylisoxazole-ethyl in the target compound.
- Sulfonamide Group: Ethanesulfonamide vs. 4-(trifluoromethyl)benzenesulfonamide.
- Implications : The trifluoromethyl group in the target compound likely increases metabolic stability and receptor binding affinity compared to the ethyl/methoxy substituents in ’s compound .
A-425619 ()
- Core Structure : Urea derivative with a trifluoromethyl-benzyl group.
- Key Differences :
- Functional Group: Urea vs. sulfonamide.
- Substituents: Trifluoromethyl-benzyl vs. trifluoromethyl-benzenesulfonamide linked to isoxazole.
- Implications: The sulfonamide group in the target compound may offer better solubility and target specificity for sulfonamide-sensitive receptors (e.g., beta 3-adrenoceptors) compared to urea-based structures like A-425619, which targets TRPV1 channels .
Pharmacological and Functional Comparisons
Beta 3-Adrenoceptor (Beta 3-AR) Agonists ()
- Key Insight : Beta 3-AR agonists often show species-specific efficacy. For example, compounds effective in rodents (e.g., CL316,243) fail in humans due to receptor divergence.
- Structural rigidity from the isoxazole-ethyl linker could reduce off-target effects (e.g., beta 1-/beta 2-AR activation), addressing issues noted in .
Pyrrolidine-2-carboxamide Derivatives ()
- Examples : (2S,4R)-configured compounds with thiazol-5-yl and methylisoxazol-5-yl groups.
- Key Differences :
- Core Structure: Pyrrolidine carboxamide vs. benzenesulfonamide.
- Functional Groups: Thiazole and benzyl substituents vs. trifluoromethyl and isoxazole.
- Implications : The sulfonamide core may confer better pharmacokinetic profiles (e.g., longer half-life) compared to carboxamide-based derivatives, which often require prodrug activation .
Biological Activity
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which combines a trifluoromethyl group and an isoxazole moiety, suggesting possible interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C13H13F3N2O3S. Its structural components include:
- 3-Methylisoxazole : A heterocyclic compound that may influence the biological activity through its interaction with enzymes and receptors.
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's activity can be compared to other sulfonamides:
- Inhibition Zones : Studies have shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, hybrids of thienopyrimidines and sulfonamides demonstrated significant antibacterial activity with inhibition zones up to 29.67 mm against Staphylococcus aureus .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds featuring isoxazole rings:
- Cell Proliferation Inhibition : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, certain benzimidazole derivatives demonstrated IC50 values as low as 6.26 μM against lung cancer cell lines, indicating strong antitumor potential .
Enzyme Inhibition
The mechanism of action for many sulfonamides involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate synthesis:
- Structure-Activity Relationship : Research into various sulfonamide derivatives has indicated that specific structural features significantly affect enzyme binding affinity and inhibition potency .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several sulfonamide derivatives, revealing that modifications could lead to enhanced activity against resistant strains of bacteria .
- Antitumor Screening : Another investigation into related compounds found that those with specific substitutions on the isoxazole ring exhibited improved selectivity and potency against various cancer cell lines compared to traditional therapies .
- Toxicity Assessments : Toxicity studies on zebrafish embryos indicated that while some derivatives were effective against pathogens, they also exhibited cytotoxic effects at higher concentrations, necessitating further optimization .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a 3-methylisoxazole-ethylamine derivative under basic conditions (e.g., potassium carbonate in acetonitrile). Purification typically employs column chromatography with gradients of ethyl acetate/hexane .
- Key Considerations : Optimize reaction time and temperature to avoid decomposition of the isoxazole ring. Confirm purity via HPLC (>95%) and structural validation using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm regiochemistry and functional group integrity?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify the ethyl linker (δ ~3.5–4.0 ppm for –CH-N) and trifluoromethyl group (distinct -NMR signal at ~-60 ppm).
- X-ray Crystallography : Resolve ambiguity in isoxazole substitution (e.g., 3-methyl vs. 5-methyl) by crystallizing the compound and analyzing bond angles/planarity .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., tyrosine phosphatases, carbonic anhydrases) due to the sulfonamide group’s zinc-binding affinity. Use fluorescence-based or colorimetric readouts (e.g., pNPP hydrolysis for phosphatases). Cell viability assays (MTT or resazurin) in cancer or viral-infected cell lines (e.g., HSV-1) are also relevant .
- Controls : Include positive controls like known inhibitors (e.g., IZ1 for phosphatases ) and validate results across triplicate experiments.
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s binding mode to tyrosine phosphatase 1B (PTP1B)?
- Methodological Answer :
- Software : Use AutoDock Vina or GOLD Suite for docking simulations. Prepare the receptor (PTP1B; PDB ID: 1T49) by removing water molecules and adding polar hydrogens.
- Parameters : Focus on the sulfonamide’s interaction with the catalytic cysteine (Cys215) and the trifluoromethyl group’s hydrophobic packing with residues like Phe182. Compare binding scores (GOLD Score >60 suggests strong affinity) with analogs like IZ1 (GOLD Score 65.02) .
Q. What strategies resolve contradictions in inhibitory activity across different assay systems?
- Methodological Answer :
- Assay Conditions : Test pH dependency (PTP1B activity is pH-sensitive) and ionic strength variations.
- Metabolic Stability : Evaluate hepatic microsome stability (e.g., rat/human liver microsomes) to rule out rapid degradation in cell-based vs. cell-free assays.
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets that may confound results .
Q. How can structure-activity relationship (SAR) studies optimize potency against TAM receptors?
- Methodological Answer :
- Analog Design : Modify the ethyl linker length (e.g., propyl vs. ethyl) and substitute the trifluoromethyl group with electron-withdrawing groups (e.g., –CFCF).
- Biological Testing : Compare IC values in TAM receptor (Tyro3, Axl, Mer) phosphorylation assays. Reference RU-301, a TAM inhibitor with a similar isoxazole-thioether scaffold (IC <1 µM) .
- Computational Guidance : Calculate electrostatic potential maps to prioritize analogs with enhanced target complementarity .
Q. What analytical methods quantify the compound in biological matrices during pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Monitor transitions m/z 403.1 → 138.0 (quantifier) and 403.1 → 186.0 (qualifier).
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma/brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
